6-chloro-2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a chlorinated thiophene ring and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the chlorothiophene and benzodioxin groups. Common reagents used in these reactions include chlorinating agents, thiophene derivatives, and benzodioxin precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality products .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-chloro-2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-1,4-benzoxazine: Shares the benzodioxin moiety but differs in the core structure.
4-(5-chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one: Contains the chlorothiophene group but has a different core structure.
Uniqueness
6-chloro-2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its combination of the imidazo[1,2-a]pyridine core, chlorothiophene, and benzodioxin groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H13Cl2N3O2S |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
6-chloro-2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H13Cl2N3O2S/c20-11-1-6-17-23-18(15-4-5-16(21)27-15)19(24(17)10-11)22-12-2-3-13-14(9-12)26-8-7-25-13/h1-6,9-10,22H,7-8H2 |
InChI Key |
PJGRIVWCPYNKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=C(S5)Cl |
Origin of Product |
United States |
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